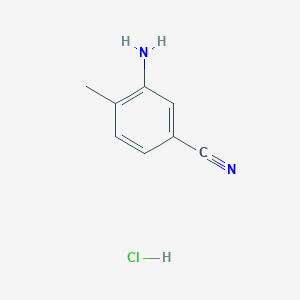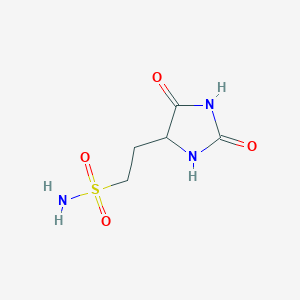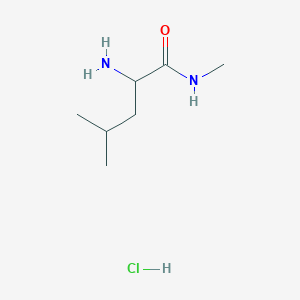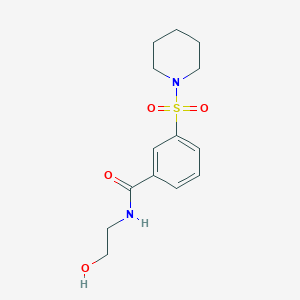
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride” is a derivative of oxazole, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The presence of the oxazole ring, a phenyl group, and an amine group suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, which is a heterocyclic ring containing one oxygen atom and one nitrogen atom. This ring is attached to a phenyl group and an ethan-1-amine group .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxazole ring could influence its acidity and basicity, its solubility in different solvents, and its melting and boiling points .Applications De Recherche Scientifique
Synthesis and Characterization
Research into compounds structurally similar to 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride often involves the synthesis of novel heterocyclic compounds. For instance, the reaction of specific ketones with hydroxylamine hydrochloride has been shown to yield new heterocycles, highlighting the utility of these reactions in generating compounds with potential biological and pharmaceutical applications (Abdel-Wahab et al., 2023). Similarly, the modification of polymers through condensation reactions with various amines, including those structurally related to the target compound, has been explored for medical applications due to the enhanced thermal stability and biological activity of the modified polymers (Aly & El-Mohdy, 2015).
Antibacterial and Antifungal Applications
Compounds with an oxazole ring, similar to the target compound, have been investigated for their antimicrobial properties. The synthesis of new 1,2,3-triazolyl chalcone derivatives, which involves reactions akin to those that might be used to synthesize the target compound, has shown broad-spectrum antimicrobial and antioxidant activities, indicating the potential of these compounds in developing new antibacterial and anticancer agents (Bhat et al., 2016).
Antimicrobial and Anticancer Research
The study of Schiff bases derived from reactions involving amines has shown significant antimicrobial activity and potential as SARS-CoV-2 inhibitors, demonstrating the relevance of such compounds in addressing current global health challenges (Al‐Janabi et al., 2020). Another study focused on the synthesis of piperazine substituted quinolones, a process that could be related to the synthesis of the target compound, highlighting the potential pharmaceutical applications of such compounds (Fathalla & Pazdera, 2017).
Molecular Design and Drug Synthesis
The development of functional derivatives of oxazole compounds and their further transformations exemplifies the versatility of these molecules in medicinal chemistry and drug development. Such studies underline the importance of oxazole derivatives in creating compounds with potential therapeutic applications (Prokopenko et al., 2010).
Advanced Material Applications
Research into the synthesis and application of novel Schiff bases and their potential as metal ion inhibitors demonstrates the broad utility of compounds related to the target molecule in materials science, particularly in the development of new materials with antimicrobial properties (Kadian et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10;/h2-6H,7-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKBQTSVCNYGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)




![3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole](/img/structure/B6143365.png)
![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)
![2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile](/img/structure/B6143377.png)

![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)
